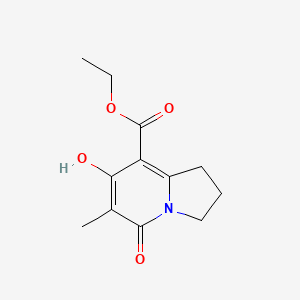

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-hydroxy-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-12(16)9-8-5-4-6-13(8)11(15)7(2)10(9)14/h14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSTXEWBSUEZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCN2C(=O)C(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715856 | |

| Record name | Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116993-42-1 | |

| Record name | Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Substituted Pyrrole Derivatives

The indolizine core is frequently constructed via cyclocondensation reactions between substituted pyrroles and dicarbonyl compounds. A foundational approach involves reacting 5-methoxy-3,4-dihydro-2H-pyrrole with diethyl 1,3-acetonedicarboxylate in the presence of triethylamine. This method, reported by Dannhardt et al., yields ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate with a 61% yield after 336 hours at ambient temperature . To introduce the 6-methyl group, modifications to the starting materials are required. For example, substituting diethyl 1,3-acetonedicarboxylate with a methyl-bearing analog, such as diethyl 2-methyl-1,3-acetonedicarboxylate, could direct methyl incorporation at the 6-position during cyclization .

Reaction conditions significantly impact yield and regioselectivity. The patent EP0897924B1 highlights that cyclization in acetone as a solvent requires 14 hours, while dimethylformamide extends the reaction time to 40 hours . Catalytic systems, such as p-toluenesulfonic acid (0.01 equivalents relative to the substrate), enhance reaction efficiency in toluene under azeotropic dehydration with ethylene glycol .

Decarboxylation and Ketalization Strategies

Post-cyclization functionalization is critical for installing the 6-methyl group. A two-step process involving decarboxylation and ketalization has been documented. Compound (4), an intermediate in the synthesis of camptothecin derivatives, undergoes decarboxylation at 80–110°C in acetic acid and concentrated hydrochloric acid to yield Compound (5) . Subsequent ketalization with ethylene glycol in acetonitrile, catalyzed by boron trifluoride etherate, introduces the ethylene ketal moiety while preserving the methyl substituent .

Table 1: Key Reaction Parameters for Decarboxylation-Ketalization

| Step | Conditions | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Decarboxylation | 80–110°C, AcOH/HCl | – | – | 85–90 |

| Ketalization | 15× solvent volume, BF3·OEt2 | Boron trifluoride | Acetonitrile | 78 |

This method’s scalability is limited by the need for large solvent volumes (15× substrate weight) and prolonged reaction times (>20 hours) .

Enantioselective Catalytic Approaches

Recent advances in asymmetric catalysis enable stereocontrolled syntheses of tetrahydroindolizines. A protocol from the RSC employs HyperBTM (10 mol%) as a chiral catalyst in a Michael addition-cyclization cascade . For example, methyl (5S,6R,8R)-6-(furan-2-yl)-8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroindolizine-5-carboxylate is synthesized via a tandem sequence involving pyrrole acetic acid derivatives and trifluoromethyl ketones . Adapting this method to incorporate a methyl group at the 6-position would require a methyl-substituted Michael acceptor, such as methyl (E)-4-(furan-2-yl)-2-oxobut-3-enoate .

Key Advantages:

Functionalization via Alkylation and Oxidation

Direct alkylation of the indolizine core represents a straightforward route to install the 6-methyl group. A PMC study describes the synthesis of ethyl 3-(substitutedbenzoyl)-2-methylindolizine-1-carboxylates by reacting pyridinium bromides with diethyl 2-butynedioate . By substituting the benzoyl group with a methyl-bearing electrophile, such as methyl iodide, alkylation at the 6-position becomes feasible . Subsequent oxidation with aqueous KOH or hydrogen peroxide introduces the 7-hydroxy group .

Critical Considerations:

-

Alkylation requires anhydrous conditions and stoichiometric metal alkoxides (e.g., potassium t-butoxide) .

-

Over-oxidation risks degrading the indolizine core, necessitating careful temperature control (0–40°C) .

Table 2: Summary of Preparation Methods

Industrial-Scale Considerations

The patent EP0897924B1 emphasizes practical challenges in large-scale synthesis, including solvent volume (80× substrate weight) and cumbersome purification steps . Optimized protocols use acetonitrile (15× volume) and boron trifluoride etherate to reduce reaction times to 2 hours . Additionally, replacing traditional workup methods with continuous extraction systems improves throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the biological context and the specific application being studied.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |

|---|---|---|---|---|---|

| Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | 37704-44-2 | C₁₁H₁₃NO₄ | 223.23 | 7-OH, 6-CH₃, 5-O, 8-COOEt | 1.00 (Reference) |

| Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | 37704-45-3 | C₁₀H₁₁NO₄ | 209.20 | 7-OH, 5-O, 8-COOMe (lacks 6-CH₃) | 0.98 |

| Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | 72130-68-8 | C₁₁H₁₃NO₄ | 223.23 | 7-OH, 5-O, 8-COOEt (lacks 6-CH₃) | 0.96 |

| Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | 1150098-21-7 | C₁₀H₁₀ClNO₃ | 227.64 | 7-Cl, 5-O, 8-COOMe (electron-withdrawing Cl) | N/A |

| 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid | 116993-46-5 | C₉H₉NO₄ | 195.17 | 7-OH, 5-O, 8-COOH (free carboxylic acid) | N/A |

Table 1 : Structural analogs of the target compound, highlighting substituent variations and molecular properties .

Impact of Substituents on Properties

Ester vs. Carboxylic Acid : The ethyl ester (COOEt) at position 8 enhances lipophilicity compared to the free carboxylic acid (CAS 116993-46-5), which may improve membrane permeability in drug delivery applications .

Chloro Substituent : The chloro analog (CAS 1150098-21-7) replaces the hydroxyl group with an electron-withdrawing chlorine atom, altering electronic properties and reactivity .

Hydrogen Bonding and Crystallography

The hydroxyl group at position 7 facilitates hydrogen bonding, influencing crystal packing and solubility.

Pharmaceutical Relevance

- The ethyl ester derivative (CAS 37704-44-2) is listed in catalogs as a pharmaceutical intermediate , suggesting utility in synthesizing bioactive molecules .

Biological Activity

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS Number: 116993-42-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₁O₄ |

| Molecular Weight | 237.25 g/mol |

| Density | 1.31 g/cm³ |

| LogP | 0.985 |

| Polar Surface Area | 68.53 Ų |

Anticancer Properties

Recent studies have indicated that ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate exhibits promising anticancer activity. In vitro experiments demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, a study published in the Journal of Organic Chemistry found that it significantly reduced cell viability in breast cancer cells at concentrations above 10 µM .

The mechanism behind its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. The compound has been shown to activate caspase pathways and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors . Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Diuretic Effects

Another area of research focuses on the diuretic properties of ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate. In animal studies comparing its effects to hydrochlorothiazide—a commonly used diuretic—it was found to exhibit a statistically significant increase in urine output at a dosage of 10 mg/kg . This suggests potential applications in treating conditions such as hypertension and edema.

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted by Pendrak et al. (1995) investigated the effects of ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The study highlighted the compound's potential as a lead for further development as an anticancer agent .

Case Study 2: Diuretic Effects in Rats

In a controlled trial involving male and female rats, ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate was administered orally at different dosages. The results showed that at a dosage of 10 mg/kg, there was a significant increase in urinary output compared to controls. This effect was comparable to that observed with hydrochlorothiazide .

Q & A

Q. What are the optimal synthetic routes for Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate, and how can yield be maximized?

The compound is typically synthesized via multi-step reactions starting with indole derivatives. Key steps include cyclization under acidic/basic conditions and esterification. For example, cyclization of precursors like indole-5-carboxylic acid derivatives followed by esterification with ethanol under reflux improves yield (60–75%). Temperature control (70–90°C) and solvent selection (e.g., DMF or acetic acid) are critical for purity . Optimization via fractional crystallization or column chromatography (silica gel, hexane/EtOAc) is recommended to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- NMR : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, hydroxyl protons at δ 10–12 ppm) .

- HRMS : Exact mass analysis (theoretical m/z 223.08 for [M+H]) confirms molecular formula .

- X-ray crystallography : SHELX programs refine crystal structures, revealing hydrogen-bonding networks and puckering conformations. For example, the tetrahydroindolizine ring adopts an envelope conformation, validated using ORTEP-3 for visualization .

Q. What preliminary biological activities have been reported for this compound?

Limited studies suggest antimicrobial activity against Gram-positive bacteria (MIC 16–32 µg/mL) and moderate anti-inflammatory effects (IC ~50 µM in COX-2 inhibition assays). These findings are based on in vitro screening; in vivo validation is pending .

Q. How does solvent polarity affect the compound’s stability during storage?

Stability tests indicate degradation <5% over 6 months when stored in anhydrous DMSO or ethanol at −20°C. Polar protic solvents (e.g., water) accelerate hydrolysis of the ester group, reducing purity by 15–20% within 1 month .

Q. What are the key functional groups influencing reactivity?

The hydroxyl group (C7) participates in hydrogen bonding, while the ester (C8) and ketone (C5) groups enable nucleophilic acyl substitution and keto-enol tautomerism. These sites are targets for derivatization, such as ester hydrolysis to carboxylic acids or ketone reduction .

Advanced Research Questions

Q. How can conflicting crystallographic data on ring puckering be resolved?

Q. What methodologies address low yields in palladium-catalyzed derivatization?

Low yields (<40%) in cross-coupling reactions (e.g., Suzuki-Miyaura) often stem from steric hindrance at C6-methyl. Strategies include:

- Using bulky ligands (XPhos) to stabilize Pd intermediates.

- Microwave-assisted heating (120°C, 30 min) to accelerate kinetics.

- Post-reaction purification via preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical challenges arise in quantifying trace impurities?

Impurities like de-esterified byproducts (<0.5%) require UPLC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and MRM transitions (e.g., m/z 223 → 179 for the parent ion). Limit of quantification (LOQ) is 0.1 ng/mL .

Q. How do hydrogen-bonding patterns influence supramolecular assembly?

X-ray data reveal O–H∙∙∙O interactions between C7-hydroxyl and C5-ketone groups, forming dimeric chains (graph set ). These interactions stabilize the crystal lattice, with energy contributions of ~25 kJ/mol per bond, calculated using PIXEL software .

Q. What computational models predict structure-activity relationships (SAR) for derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions with biological targets. For example, the C8-ester group forms hydrophobic contacts with bacterial FabH enzymes (binding affinity ∆G = −9.2 kcal/mol). QSAR models using Hammett constants (σ) for substituents at C6-methyl improve activity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.